
3-Bromo-7-chlorothiochroman-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-7-chlorothiochroman-4-ol is a heterocyclic compound that belongs to the thiochroman family. This compound is characterized by the presence of bromine and chlorine atoms attached to the thiochroman ring, which is a sulfur-containing analog of chroman. The presence of these halogen atoms imparts unique chemical and biological properties to the compound, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-7-chlorothiochroman-4-ol typically involves the halogenation of thiochroman derivatives. One common method is the bromination of 7-chlorothiochroman-4-ol using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-7-chlorothiochroman-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thioether using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the bromine or chlorine atoms with other functional groups using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like dichloromethane or acetonitrile.
Reduction: Lithium aluminum hydride; reactions are usually performed in dry ether or tetrahydrofuran.
Substitution: Sodium methoxide, potassium tert-butoxide; reactions are conducted in polar aprotic solvents such as dimethyl sulfoxide or dimethylformamide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thioethers.
Substitution: Formation of various substituted thiochroman derivatives.
Scientific Research Applications
3-Bromo-7-chlorothiochroman-4-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a lead compound in drug discovery, particularly for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Bromo-7-chlorothiochroman-4-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Generating Reactive Oxygen Species (ROS): Inducing oxidative stress in cells, leading to apoptosis or cell death.
Comparison with Similar Compounds
Similar Compounds
6-Chlorothiochroman-4-one: A related compound with similar structural features but lacking the bromine atom.
7-Bromo-4-chlorothiochroman: Another analog with a different substitution pattern on the thiochroman ring.
Uniqueness
3-Bromo-7-chlorothiochroman-4-ol is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical reactivity and biological activity. This dual halogenation enhances its potential as a versatile intermediate in synthetic chemistry and as a bioactive molecule in medicinal chemistry.
Properties
Molecular Formula |
C9H8BrClOS |
|---|---|
Molecular Weight |
279.58 g/mol |
IUPAC Name |
3-bromo-7-chloro-3,4-dihydro-2H-thiochromen-4-ol |
InChI |
InChI=1S/C9H8BrClOS/c10-7-4-13-8-3-5(11)1-2-6(8)9(7)12/h1-3,7,9,12H,4H2 |
InChI Key |
URSZBVVZJJVTRE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C2=C(S1)C=C(C=C2)Cl)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



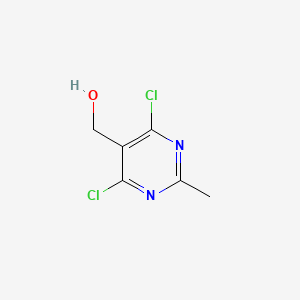
![tert-butyl ((3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)methyl)carbamate](/img/structure/B13974358.png)
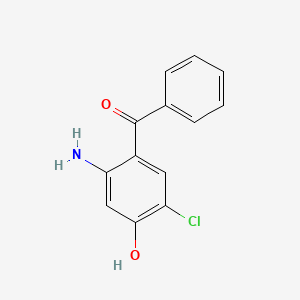
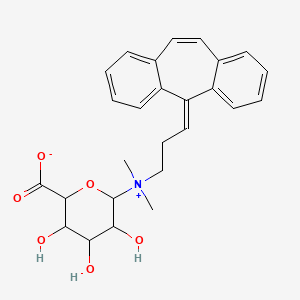
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(ethylamino)propan-1-ol](/img/structure/B13974373.png)
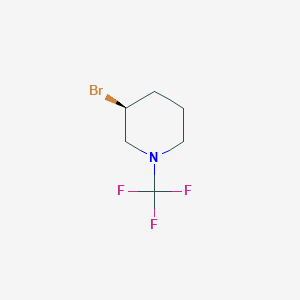
![N-(piperidin-4-yl)-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B13974384.png)

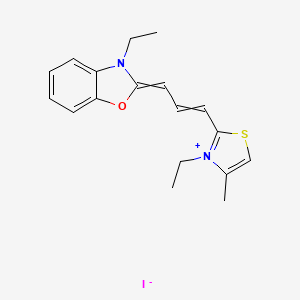
![2-Amino-1-(8-(chloromethyl)-2-azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13974400.png)



